molecular formula C8H11FO2 B6224288 methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate CAS No. 2763779-91-3

methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate

Cat. No.: B6224288
CAS No.: 2763779-91-3
M. Wt: 158.2
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Description

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate is an organic compound with a unique structure that includes a fluorine atom, a methylidene group, and a cyclopentane ring

Preparation Methods

The synthesis of methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate typically involves several steps. One common method includes the reaction of a cyclopentane derivative with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment.

Chemical Reactions Analysis

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride.

Scientific Research Applications

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of antiviral and anticancer therapies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the methylidene group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-fluoro-3-methylidenecyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-chloro-3-methylidenecyclopentane-1-carboxylate: This compound has a chlorine atom instead of fluorine, which affects its reactivity and chemical properties.

    Methyl 1-bromo-3-methylidenecyclopentane-1-carboxylate: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine-containing compound.

    Methyl 1-iodo-3-methylidenecyclopentane-1-carboxylate: Iodine’s larger atomic size and lower electronegativity result in distinct chemical behavior and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific properties such as increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

CAS No.

2763779-91-3

Molecular Formula

C8H11FO2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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